
6-Chloro-2-phenylquinazoline-4(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-phenylquinazoline-4(3H)-thione is a quinazoline derivative known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, analgesic, and antibacterial properties .
Preparation Methods
The synthesis of 6-Chloro-2-phenylquinazoline-4(3H)-thione typically involves the cyclization of 2-(benzylamino)benzamide under mild conditions . The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
6-Chloro-2-phenylquinazoline-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-4-one derivatives, while substitution reactions can produce various substituted quinazolines .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other quinazoline derivatives.
Industry: The compound’s antibacterial properties make it a candidate for use in antimicrobial coatings and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2-phenylquinazoline-4(3H)-thione involves the inhibition of key enzymes and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins . The compound’s antibacterial activity is likely due to its ability to disrupt bacterial cell wall synthesis or interfere with essential bacterial enzymes .
Comparison with Similar Compounds
6-Chloro-2-phenylquinazoline-4(3H)-thione can be compared with other quinazoline derivatives, such as:
4(3H)-Quinazolinone: Known for its anti-inflammatory and analgesic properties.
4,6-Disubstituted Quinazoline Derivatives: These compounds also exhibit significant antibacterial activity.
1-Alkyl-4-aryl-2(1H)-quinazolines: These derivatives have been studied for their potential therapeutic applications.
Properties
Molecular Formula |
C14H9ClN2S |
|---|---|
Molecular Weight |
272.8 g/mol |
IUPAC Name |
6-chloro-2-phenyl-1H-quinazoline-4-thione |
InChI |
InChI=1S/C14H9ClN2S/c15-10-6-7-12-11(8-10)14(18)17-13(16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) |
InChI Key |
NKBWDXARFHPOHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=S)C3=C(N2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


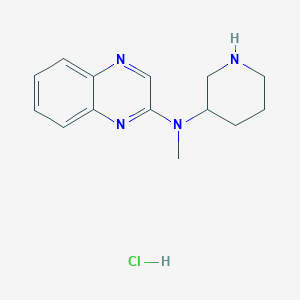
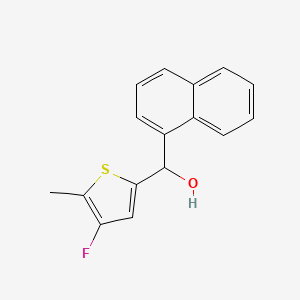



![Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11847133.png)
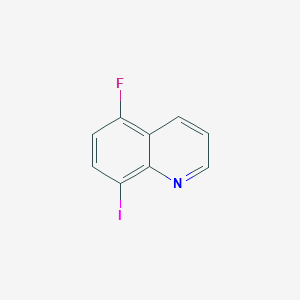
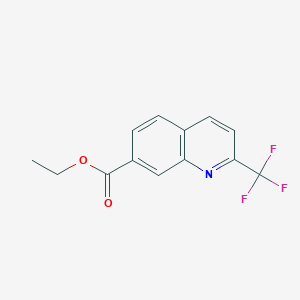
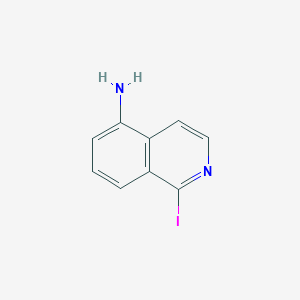
![4-{[(7-Amino-2-oxo-2H-1-benzopyran-4-yl)methyl]amino}butanoic acid](/img/structure/B11847165.png)
![7-[(tert-Butoxy)carbonyl]-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B11847171.png)
![4-Chloro-1-(3-ethoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11847174.png)

![N-[(2-Chlorophenyl)methyl]-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11847185.png)
